2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione
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Overview
Description
2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione is a synthetic organic compound with the molecular formula C18H14ClNO4. This compound is known for its unique chemical structure, which includes a naphthoquinone core substituted with a chloro group and an amino group linked to a dimethoxyphenyl ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione is human carboxylesterase-2 (hCE-2) . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds. hCE-2 is involved in drug metabolism and detoxification.
Mode of Action
This compound acts as a specific inhibitor of hCE-2 . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can alter the metabolism and effectiveness of certain drugs and substances that are substrates of hCE-2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2,4-dimethoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to a hydroquinone structure.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4-dimethoxybenzil: Similar in structure but lacks the naphthoquinone core.
2-Chloro-3,4-dimethoxyphenylamine: Similar in structure but lacks the naphthoquinone core and the amino linkage.
2-Chloro-1,4-naphthoquinone: Shares the naphthoquinone core but lacks the dimethoxyphenylamino substitution.
Uniqueness
2-Chloro-3-[(2,4-dimethoxyphenyl)amino]-1,4-dihydronaphthalene-1,4-dione is unique due to its combination of a naphthoquinone core with a chloro group and a dimethoxyphenylamino substitution. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research.
Properties
IUPAC Name |
2-chloro-3-(2,4-dimethoxyanilino)naphthalene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-10-7-8-13(14(9-10)24-2)20-16-15(19)17(21)11-5-3-4-6-12(11)18(16)22/h3-9,20H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKXCOVUFTYGCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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